

A Comparative Guide: The NMMO-based Lyocell Process vs. the Traditional Viscose Process

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylmorpholine N-oxide
monohydrate

Cat. No.: B1631006

[Get Quote](#)

This guide provides an objective comparison of the N-Methylmorpholine-N-oxide (NMMO)-based Lyocell process and the traditional viscose process for producing regenerated cellulose fibers. It is intended for researchers, scientists, and professionals in drug development and material science, offering a detailed examination of process chemistry, environmental impact, and final fiber performance, supported by experimental data and methodologies.

Overview of Regenerated Cellulose Fiber Production

Regenerated cellulose fibers are produced from natural cellulosic sources, such as wood pulp, which are dissolved and then regenerated to form fibers.^{[1][2]} The two dominant commercial methods for this are the traditional viscose process and the more modern Lyocell process.^[3] While both yield fibers from cellulose, their production pathways, environmental footprints, and resulting fiber properties differ significantly.^[4] The Lyocell process represents a newer, more sustainable approach to cellulose regeneration.^[1]

Process Chemistry and Workflow

The fundamental difference between the two processes lies in the method of cellulose dissolution. The Lyocell process uses a direct physical solvent, whereas the viscose process requires a derivative chemical reaction.

NMMO-based Lyocell Process

The Lyocell process employs a direct dissolution technique using N-Methylmorpholine-N-oxide (NMMO) monohydrate as a solvent.^[5] This method is a physical process that does not involve a chemical alteration of the cellulose.^[6] A key advantage is its closed-loop system, where the NMMO solvent is recovered at a rate exceeding 99%, purified, and recycled back into the production line.^[7] This high recovery rate is crucial for the economic and environmental viability of the process, as the NMMO solvent is relatively expensive.^{[8][9][10]}

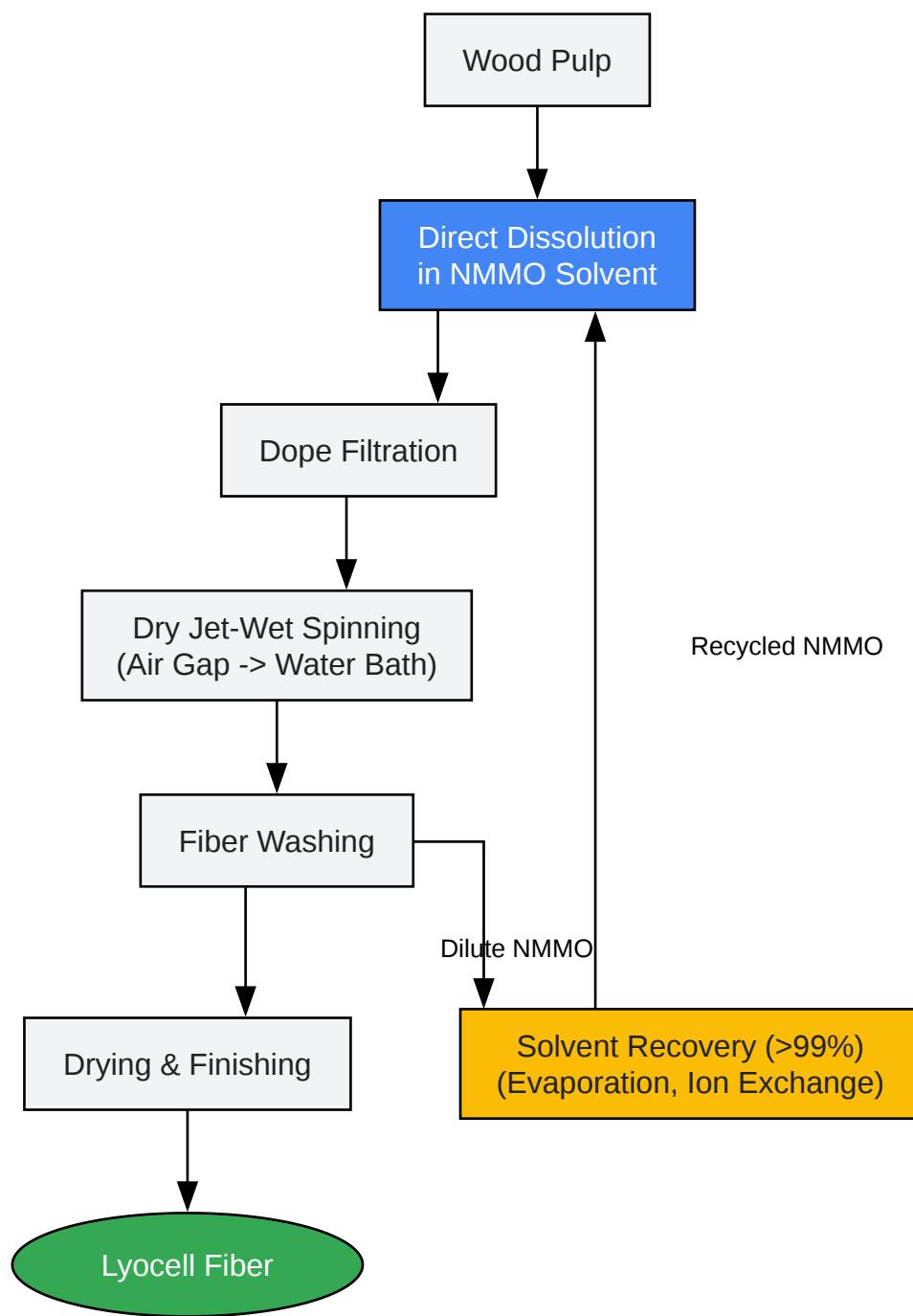
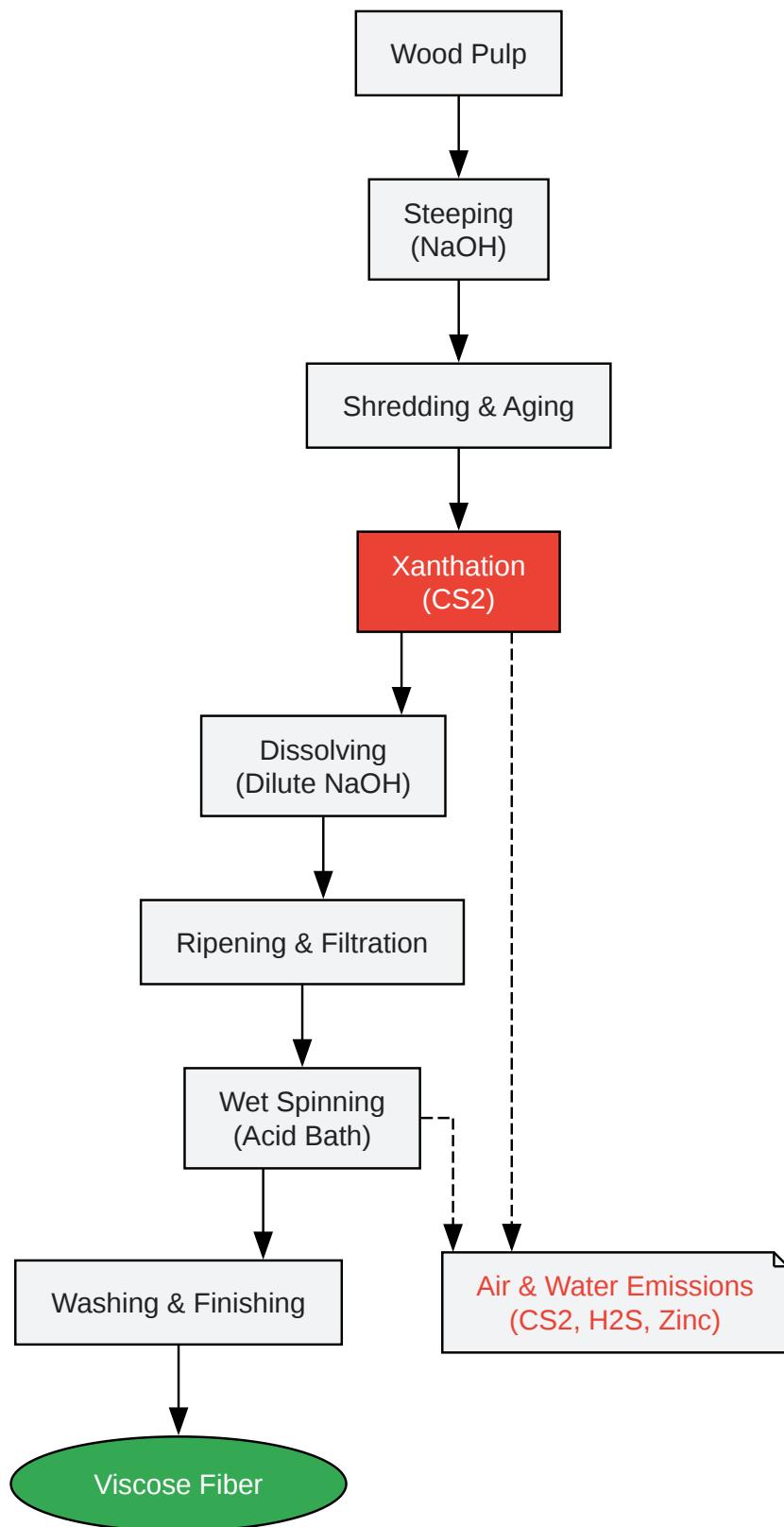


[Click to download full resolution via product page](#)

Figure 1: Workflow of the NMMO-based Lyocell process with its closed-loop solvent recovery.

Traditional Viscose Process

The viscose process is a more complex, multi-stage chemical process. It begins by treating cellulose pulp with sodium hydroxide (caustic soda) to form alkali cellulose.[11][12] This is then

"aged" and reacted with the highly toxic and flammable chemical, carbon disulfide (CS₂), to form cellulose xanthate.[2][12] The resulting orange-yellow, viscous solution (viscose) is ripened and then extruded into an acid coagulation bath, typically containing sulfuric acid, to regenerate the cellulose fibers.[6][12] The process has a low recovery rate for its toxic chemicals, often below 50%, leading to significant environmental discharge.[7]

[Click to download full resolution via product page](#)

Figure 2: Workflow of the traditional viscose process highlighting chemical inputs and emissions.

Quantitative Comparison: Environmental Impact

The environmental performance is a critical differentiator. The Lyocell process is widely regarded as more environmentally friendly due to its non-toxic solvent and closed-loop system. [1] The viscose process, conversely, is associated with significant pollution due to the use and emission of toxic chemicals.[6][11] A Life Cycle Assessment (LCA) conducted on manufacturers in China provides specific comparative data.[13][14]

Parameter	NMMO-based Lyocell Process	Traditional Viscose Process	Key Observations
Solvent Type	N-Methylmorpholine-N-oxide (NMMO)	Carbon Disulfide (CS ₂), Sodium Hydroxide (NaOH)	NMMO is a non-toxic organic solvent; CS ₂ is highly toxic and flammable.[2][6][15]
Solvent Recovery Rate	> 99%[7]	Often struggles to reach 50%[7]	Lyocell's closed-loop system minimizes chemical discharge.[1]
Primary Energy Demand (PED)	Higher (~3x Viscose) [14][16]	Lower	The high energy demand for water evaporation in NMMO recovery contributes to Lyocell's higher PED.[16]
Global Warming Potential (GWP)	Higher (~2x Viscose) [14][16]	Lower	Electricity, often from thermal power, is a major contributor to Lyocell's GWP.[14]
Acidification Potential (AP)	Lower	Higher (~2x Lyocell) [14]	The use of sulfuric acid and sulfide compounds in the viscose process leads to higher AP.[14]
Ecotoxicity (ET)	Significantly Lower	Higher (by an order of magnitude)[13][14]	The use of Zinc Sulfate (ZnSO ₄) and the release of CS ₂ are major contributors to the high ecotoxicity of the viscose process. [6][13][14]

Quantitative Comparison: Fiber Performance

Lyocell fibers exhibit superior mechanical properties compared to viscose, largely due to a higher degree of polymerization and a more crystalline, oriented internal structure.[5][17]

Property	NMMO-based Lyocell Fiber	Traditional Viscose Fiber	Key Observations
Tenacity, Dry (cN/tex)	26 - 40 (High)[17]	12 - 16 (Low)[17]	Lyocell is approximately twice as strong as viscose when dry.[18]
Tenacity, Wet (cN/tex)	High (retains ~85% of dry strength)[18]	Low (loses ~50% of dry strength)[18][19]	Lyocell's superior wet strength results in fabrics with better dimensional stability. [20]
Elongation at Break, Dry (%)	10 - 14%[18]	15 - 30%[18]	The higher crystallinity of Lyocell results in lower elongation.[18]
Moisture Absorption	Excellent[20]	Good[4]	Both fibers are breathable and absorb moisture well.[21]
Shrinkage	Low ($\leq 2\%$)[17]	High ($\geq 5\%$)[17]	Lyocell fabrics maintain their shape better after washing. [20]
Surface & Feel	Smooth, silky, consistent texture[1][20]	Soft, fluid, may pill over time[1][21]	Lyocell's smooth fiber surface is less prone to pilling.[20]

Experimental Protocols

To ensure accurate and reproducible comparisons between fiber types, standardized testing methodologies are essential.

Protocol for Tensile Properties of Single Fibers

This protocol is based on the principles outlined in ASTM D3822/D3822M, "Standard Test Method for Tensile Properties of Single Textile Fibers."[\[22\]](#)

- Objective: To determine the breaking force, tenacity (strength), and elongation at break of single regenerated cellulose fibers.
- Apparatus:
 - Tensile Testing Machine: Constant-Rate-of-Extension (CRE) type, equipped with a suitable load cell.
 - Fiber Grips: Clamps designed to hold a single fiber without slippage or damage.
 - Mounting Tabs: Paper or plastic frames to facilitate handling and mounting of single fibers.
- Methodology:
 - Specimen Preparation: Condition fiber samples in a standard atmosphere (e.g., $21\pm1^{\circ}\text{C}$ and $65\pm2\%$ relative humidity) for at least 24 hours.
 - Mounting: Carefully separate and mount a single fiber onto a mounting tab, ensuring it is centered and not twisted. The distance between the points of attachment defines the gauge length.
 - Testing:
 - Mount the tab in the grips of the tensile testing machine.
 - Cut the side supports of the tab, leaving the fiber freely suspended between the grips.
[\[23\]](#)
 - Initiate the test, moving the crosshead at a constant rate until the fiber breaks. The rate should be set to achieve breakage within a specified time frame (e.g., 20 ± 3 seconds).
 - Record the force-elongation curve.

- Wet Testing (Optional): For wet property analysis, immerse the mounted fiber in deionized water for a specified period before testing.[22]
- Data Analysis:
 - Breaking Force: The maximum force recorded before the fiber ruptures.
 - Tenacity: Breaking force divided by the fiber's linear density (e.g., in tex or denier).
 - Elongation at Break: The increase in length at the breaking force, expressed as a percentage of the initial gauge length.

Protocol for Effluent and Solvent Toxicity Assessment

This protocol provides a general framework for assessing the aquatic toxicity of process chemicals and wastewater, drawing from standard ecotoxicology bioassays.[24]

- Objective: To evaluate and compare the acute toxicity of wastewater (effluent) from the viscose and Lyocell manufacturing processes.
- Test Organism: *Daphnia magna* (water flea), a standard organism for aquatic toxicity testing. [24]
- Apparatus:
 - Glass beakers or test vessels.
 - Culture and dilution water (standardized, moderately hard reconstituted water).
 - pH meter, dissolved oxygen meter.
 - Microscope or magnifying lens.
 - Incubator or temperature-controlled room ($20\pm2^{\circ}\text{C}$).
- Methodology:
 - Sample Collection & Preparation: Collect wastewater samples from the process effluent streams. Filter the samples to remove suspended solids. Prepare a series of dilutions of

the effluent with the dilution water (e.g., 100%, 50%, 25%, 12.5%, 6.25%, and a control with 0% effluent).

- Test Procedure (Acute Immobilization Test):
 - Place a specific number of young daphnids (neonates, <24 hours old) into each test vessel containing the different effluent concentrations.
 - Incubate the vessels for a standard period, typically 24 or 48 hours, under controlled light and temperature conditions.
 - After the exposure period, count the number of daphnids that are immobilized (i.e., unable to swim) in each concentration.
- Chemical Analysis (Supporting Data): Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify specific toxic chemicals (e.g., residual CS₂, zinc, NMNO) in the effluent samples.[25][26]
- Data Analysis:
 - Calculate the percentage of immobilized daphnids at each effluent concentration.
 - Determine the EC₅₀ (Median Effective Concentration), which is the concentration of effluent that causes immobilization in 50% of the test organisms. A lower EC₅₀ value indicates higher toxicity.

Conclusion

The NMNO-based Lyocell process offers significant environmental and performance advantages over the traditional viscose process. Its reliance on a non-toxic, highly recyclable solvent in a closed-loop system dramatically reduces the ecotoxicity and pollution associated with regenerated cellulose fiber production.[6] Furthermore, the resulting Lyocell fibers demonstrate superior mechanical strength, particularly in wet conditions, and better dimensional stability.[18][20]

While the Lyocell process exhibits a higher primary energy demand and global warming potential in some assessments, primarily due to the energy-intensive solvent recovery step,

ongoing process optimization and the use of renewable energy sources can mitigate these impacts.[14][16] For applications demanding high performance, sustainability, and minimal environmental toxicity, the Lyocell process presents a demonstrably superior alternative to the century-old viscose technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oliveandcrate.com [oliveandcrate.com]
- 2. aatise.com [aatise.com]
- 3. finix.aalto.fi [finix.aalto.fi]
- 4. The difference between Lyocell fiber and viscose fiber | NANTONG JUEAI HOME TEXTILE [jueaihome.com]
- 5. vnpolyfiber.com [vnpolyfiber.com]
- 6. earthday.org [earthday.org]
- 7. What Is the Main Difference between Lyocell and Viscose Solvent Recovery Rates? → Learn [lifestyle.sustainability-directory.com]
- 8. Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process | MDPI [mdpi.com]
- 9. US20110226427A1 - Method of Recovering Aqueous N-methylmorpholine-N-Oxide Solution Used in Production of Lyocell Fiber - Google Patents [patents.google.com]
- 10. US20140008577A1 - Method of Recovering Aqueous N-Methylmorpholine-N-Oxide Solution Used in Production of Lyocell Fiber - Google Patents [patents.google.com]
- 11. What Is Viscose? Discover Viscose Fabric Production, Uses, and Sustainability [sustainablebusinessmagazine.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of life cycle assessment between lyocell fiber and viscose fiber in China | springerprofessional.de [springerprofessional.de]

- 14. Comparison of life cycle assessment between lyocell fiber and viscose fiber in China - ProQuest [proquest.com]
- 15. How Does the Lyocell Process Compare to the Modal Process in Terms of Chemical Safety? → Learn [lifestyle.sustainability-directory.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lyocell Fiber vs. Traditional Viscose: Performance, Cost, and Environmental Impact for Large-Scale Production [makeitfiber.com]
- 21. fashionsoulintl.com [fashionsoulintl.com]
- 22. store.astm.org [store.astm.org]
- 23. researchgate.net [researchgate.net]
- 24. Investigation of toxicity in textile materials from natural and synthetic-based polymers utilizing bioassay performances :: BioResources [bioresources.cnr.ncsu.edu]
- 25. Test Method of All Chemical Used in Textile: 7 Proven Strategies to Ensure Safety [biopolchemicals.com]
- 26. testextextile.com [testextextile.com]
- To cite this document: BenchChem. [A Comparative Guide: The NMNO-based Lyocell Process vs. the Traditional Viscose Process]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631006#nmno-based-lyocell-process-vs-the-traditional-viscose-process>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com